molecular formula C8H9F2N B15298864 5-(Difluoromethyl)-2-methylaniline

5-(Difluoromethyl)-2-methylaniline

Cat. No.: B15298864
M. Wt: 157.16 g/mol
InChI Key: PSMGWTIHTQFLAS-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-methylaniline is an organic compound characterized by the presence of a difluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic difluoromethylation of aniline derivatives using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This method is notable for its operational simplicity and good functional group tolerance.

Industrial Production Methods

Industrial production of 5-(Difluoromethyl)-2-methylaniline may involve large-scale difluoromethylation processes using commercially available reagents. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .

Scientific Research Applications

5-(Difluoromethyl)-2-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-methylaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, bioavailability, and metabolic stability, making it a valuable component in drug design . The exact molecular pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-2-methylaniline is unique due to its specific structural features and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

5-(difluoromethyl)-2-methylaniline

InChI

InChI=1S/C8H9F2N/c1-5-2-3-6(8(9)10)4-7(5)11/h2-4,8H,11H2,1H3

InChI Key

PSMGWTIHTQFLAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)F)N

Origin of Product

United States

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